molecular formula C11H18Cl2N2O B11820082 6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride

6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride

Katalognummer: B11820082
Molekulargewicht: 265.18 g/mol
InChI-Schlüssel: VWFXILWINOYBPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

Molekularformel

C11H18Cl2N2O

Molekulargewicht

265.18 g/mol

IUPAC-Name

6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine;hydrochloride

InChI

InChI=1S/C11H17ClN2O.ClH/c1-3-14(7-8-15-2)11-6-4-5-10(9-12)13-11;/h4-6H,3,7-9H2,1-2H3;1H

InChI-Schlüssel

VWFXILWINOYBPS-UHFFFAOYSA-N

Kanonische SMILES

CCN(CCOC)C1=CC=CC(=N1)CCl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Table 1: Comparative Analysis of Key Synthetic Routes

MethodStarting MaterialKey ReagentsYieldPurity
Nucleophilic Alkylation2-AminopyridineEthyl bromide, HCl75–85%>95%
Friedel-Crafts Acylation2-MethylpyridineAcetyl chloride, SOCl₂60–82%85–99%
ChloromethylationN-Ethyl-N-(2-methoxyethyl)pyridin-2-amineFormaldehyde, HCl70–90%>99%

A third strategy prioritizes early introduction of the chloromethyl group. Patent EP3759082B1 details the synthesis of 6-chloromethyluracil via hydrolysis of intermediates like 6-(chloromethyl)-6-hydroxy-2-(methylthio)-5,6-dihydropyrimidin-4(1H)-one. While this targets a uracil derivative, the chloromethylation step using aqueous sulfuric acid (5% w/w) at 80°C offers insights into stabilizing reactive chloromethyl intermediates.

Applying this to the target compound, 6-(hydroxymethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine could be treated with thionyl chloride or HCl gas to replace the hydroxyl group with chlorine. This method avoids harsh alkylating agents but requires stringent moisture control to prevent hydrolysis.

Optimization of Reaction Conditions

Temperature and Catalysis

Yields improve significantly when reactions are conducted at 50–100°C with AlCl₃ or H₂SO₄ as catalysts. For instance, the Friedel-Crafts acylation in methanol at 50°C achieves 82% yield, whereas room-temperature reactions stagnate at 60%.

Solvent Systems

Polar aprotic solvents like dichloromethane enhance chloromethylation efficiency by stabilizing ionic intermediates. Conversely, aqueous sulfuric acid (5–6% w/w) minimizes byproduct formation during hydrolysis steps.

Workup and Purification

Crystallization from ethanol or acetone yields high-purity hydrochloride salts, while column chromatography resolves regioisomeric impurities. For industrial-scale production, filtration and vacuum drying at 50°C are preferred .

Analyse Chemischer Reaktionen

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common reagents include nucleophiles like amines and thiols.

    Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions. Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Hydrolysis: The methoxyethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiourea, and primary amines are used under mild to moderate conditions.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxide.

    Reduction: Formation of reduced pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry due to its ability to interact with biological targets such as enzymes or receptors. Pyridine derivatives are known for their diverse biological activities, including:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases .
  • Anticancer Activity : Research indicates that certain pyridine derivatives exhibit anticancer properties by modulating signaling pathways and inhibiting tumor growth .

Case Studies

  • Inhibition of N-acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) :
    • A study explored the structure-activity relationship (SAR) of pyridine-based compounds as inhibitors of NAPE-PLD, highlighting modifications that enhance potency and selectivity . The findings suggest that similar structural modifications could be applied to 6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride to develop effective inhibitors.
  • Metalloproteinase Inhibition :
    • Compounds with similar structures have been developed as metalloproteinase inhibitors, which are crucial in treating diseases related to structural protein degradation . This indicates a possible therapeutic direction for this compound.

Research Applications

This compound is primarily used in research settings for:

  • Drug Development : Its unique structure allows researchers to explore new drug candidates targeting specific diseases.
  • Biochemical Assays : The compound can be utilized in assays to study enzyme activity and inhibition mechanisms.

Wirkmechanismus

The mechanism of action of 6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the chloromethyl group allows it to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : 6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride
  • CAS Number : 1803589-27-6
  • Molecular Formula : C₁₁H₁₈Cl₂N₂O
  • Molecular Weight : 265.18 g/mol
  • Hydrogen Bond Donor Count: 1
  • Key Structural Features :
    • Pyridine ring substituted with a chloromethyl group at position 4.
    • N-ethyl and N-(2-methoxyethyl) groups on the amine at position 2.
    • Hydrochloride salt form enhances solubility .

Applications :
Primarily used as a synthetic intermediate in pharmaceutical chemistry, leveraging its reactive chloromethyl group for alkylation or cross-coupling reactions. Its hydrochloride salt improves stability and bioavailability in drug formulations.

Comparison with Structurally Similar Compounds

N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine Hydrochloride

  • CAS Number: Not explicitly provided (MDL: MFCD21606111).
  • Molecular Formula : Likely C₁₂H₂₀ClN₃ (estimated).
  • Structural Differences :
    • Replaces chloromethyl with a piperidin-3-yl group.
    • N,N-dimethyl substituents instead of N-ethyl and N-(2-methoxyethyl).
  • Key Properties: Increased lipophilicity due to the piperidine ring.

Thonzylamine Hydrochloride (Neohetramine Hydrochloride)

  • CAS Synonyms: Resistab, Thonzylaminium chloride.
  • Molecular Formula : C₁₆H₂₁ClN₄O (estimated).
  • Structural Differences :
    • Features a pyrimidine ring and p-methoxybenzyl group.
    • Ethylene diamine bridge instead of a pyridine backbone.
  • Key Properties: Known as an antihistamine with H₁-receptor antagonism.

PEX (Tyrosine Kinase Inhibitor)

  • Chemical Name : (5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]-methyl]pyridin-2-amine).
  • Structural Differences :
    • Contains a pyrrolopyridine core and trifluoromethylpyridine substituent.
    • Lacks the methoxyethyl and ethylamine groups.
  • Key Properties :
    • Used as a tyrosine kinase inhibitor targeting cancer pathways.
    • The trifluoromethyl group enhances metabolic stability and membrane permeability compared to the chloromethyl group, which may form reactive metabolites .

Comparative Data Table

Property 6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine HCl N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine HCl Thonzylamine HCl PEX
Molecular Weight (g/mol) 265.18 ~245.7 (estimated) ~320.8 (estimated) ~434.3 (estimated)
Reactive Groups Chloromethyl None None Chloro-pyrrolopyridine
Solubility High (due to HCl salt) Moderate (piperidine increases lipophilicity) Moderate (aromatic groups) Low (trifluoromethyl reduces solubility)
Primary Application Synthetic intermediate Pharmacological scaffold Antihistamine Tyrosine kinase inhibitor
Metabolic Stability Moderate (risk of reactive metabolites) High High High (trifluoromethyl stabilizes)

Key Research Findings

  • Reactivity : The chloromethyl group in the target compound enables nucleophilic substitution, useful in prodrug design or covalent inhibitor synthesis. However, this reactivity may lead to off-target effects or toxicity due to unintended alkylation .
  • Solubility vs. Lipophilicity : Compared to the piperidinyl analog, the methoxyethyl group in the target compound improves aqueous solubility while maintaining moderate lipophilicity for membrane penetration .
  • Pharmacological Profiles : Unlike Thonzylamine (antihistamine) or PEX (kinase inhibitor), the target compound’s applications are primarily synthetic, though its structural motifs align with intermediates in central nervous system (CNS) drug discovery .

Biologische Aktivität

6-(Chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. The synthetic routes often utilize pyridine derivatives as starting materials, which are modified through chloromethylation and subsequent amination processes.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. Similar pyridine derivatives have exhibited inhibitory effects on several biochemical pathways, suggesting that this compound may also function as an inhibitor or modulator in specific cellular processes.

Case Studies and Research Findings

  • Antimicrobial Activity : Research has indicated that compounds similar to this compound possess antimicrobial properties. For instance, studies have shown that certain pyridine derivatives can inhibit bacterial growth by targeting the bacterial cell wall synthesis .
  • Cytotoxicity : A study investigating the cytotoxic effects of various pyridine derivatives found that some compounds exhibited significant cytotoxicity against cancer cell lines. Although specific data on this compound is limited, its structural similarity to known cytotoxic agents suggests potential activity against cancer cells .
  • Enzyme Inhibition : Interaction studies have revealed that compounds containing chloromethyl groups can act as enzyme inhibitors. For example, a related compound was shown to inhibit the secretion of virulence factors in pathogenic bacteria, highlighting the potential for therapeutic applications in infectious diseases .

Applications

This compound is primarily utilized in research settings focused on pharmacology and medicinal chemistry. Its unique structure allows for further functionalization, making it a valuable building block for developing new therapeutic agents .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided below:

Compound NameStructure CharacteristicsUnique Features
3-(aminomethyl)-N-(2-ethoxyethyl)-N-ethyl-6-methylpyridin-2-amineContains an aminomethyl group instead of chloromethylPotentially different biological activity
2,6-Bis(chloromethyl)pyridineTwo chloromethyl groups on different positionsMore reactive due to multiple electrophilic sites
N,N-Diethylpyridin-2-aminesLacks halogen substituentsGenerally lower reactivity compared to halogenated analogs

This table illustrates how the specific combination of functional groups in this compound may confer distinct biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride, and how do reaction parameters influence yield?

  • Methodology : A multi-step approach is typical:

  • Step 1 : Alkylation of pyridine derivatives using 2-methoxyethylamine under alkaline conditions to introduce the N-ethyl-N-(2-methoxyethyl) group .
  • Step 2 : Chloromethylation via nucleophilic substitution (e.g., using chloromethylating agents like ClCH₂OCH₃) in aprotic solvents (e.g., DMF) at 60–80°C .
  • Step 3 : Hydrochloride salt formation via HCl gas bubbling in anhydrous diethyl ether .
    • Critical Parameters :
  • Alkaline pH (~pH 10–12) ensures efficient substitution in Step 1 .
  • Temperature control during chloromethylation minimizes side reactions (e.g., over-alkylation) .
  • Purity of intermediates (monitored via TLC or HPLC) is crucial for high final yields (>70%) .

Q. How can X-ray crystallography and software tools like SHELX validate the crystal structure of this compound?

  • Procedure :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K .
  • Structure Solution : Employ direct methods (SHELXT) for phase determination .
  • Refinement : Iterative refinement with SHELXL, adjusting positional/thermal parameters and validating with R-factor convergence (<5%) .
    • Validation : Check for outliers in bond lengths/angles using CIF validation tools (e.g., checkCIF) and resolve disorder with PART instructions in SHELXL .

Q. What purification techniques are effective for isolating this compound from reaction mixtures with structurally similar byproducts?

  • Options :

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol) to separate chloromethyl derivatives .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between product and byproducts .
    • Analysis : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (integration of aromatic vs. aliphatic peaks) .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions, and how can competing pathways be controlled?

  • Reactivity Profile :

  • The chloromethyl group acts as a leaving group (SN2 mechanism) in reactions with amines/thiols, but steric hindrance from the pyridine ring may slow kinetics .
    • Competing Pathways :
  • Elimination (E2) can occur under strong basic conditions; mitigate by using mild bases (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMSO) .
    • Monitoring : Track reaction progress via LC-MS to detect intermediates (e.g., quaternary ammonium salts) .

Q. What strategies resolve contradictions in NMR data caused by conformational flexibility in the methoxyethyl side chain?

  • Experimental Approaches :

  • VT-NMR : Perform variable-temperature ¹H NMR (e.g., −40°C to 50°C) to slow conformational exchange and resolve splitting patterns .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to predict dominant conformers and correlate with observed coupling constants .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways of this compound in biological systems?

  • Labeling Methods :

  • Synthetic Incorporation : Introduce ¹³C at the chloromethyl group via labeled CH₂Cl₂ precursors .
  • Biological Tracing : Administer ²H-labeled compound in cell cultures and track metabolites via LC-HRMS .
    • Challenges : Isotope dilution effects may require correction in quantitative analyses .

Q. What analytical techniques differentiate the hydrochloride salt from its free base form?

  • Key Methods :

  • FT-IR : Compare N–H stretching (2500–3000 cm⁻¹ for HCl salt) vs. free amine (~3300 cm⁻¹) .
  • ¹H NMR : Observe downfield shifts in the ethylamine protons due to protonation in D₂O .
  • Elemental Analysis : Verify Cl⁻ content (theoretical ~10.5% for hydrochloride) .

Q. What in vitro-to-in vivo translation challenges arise when studying receptor-targeted derivatives of this compound?

  • Key Factors :

  • Lipophilicity : Measure logP (e.g., octanol/water partitioning) to predict blood-brain barrier penetration .
  • Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., methoxyethyl group oxidation) .
    • In Vivo Validation : Perform PET/SPECT imaging with ¹²⁵I-labeled analogs to correlate receptor binding and pharmacokinetics .

Methodological Considerations Table

Research AspectRecommended TechniquesKey References
Synthesis Alkylation, chloromethylation, salt formation
Structural Validation X-ray crystallography (SHELX), DFT modeling
Analytical Purity HPLC, VT-NMR, elemental analysis
Biological Studies Radiolabeling, microsome assays, PET imaging

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.